![molecular formula C8H3Br2NO2 B1403322 5,6-dibroMoisoindoline-1,3-dione CAS No. 247045-28-9](/img/structure/B1403322.png)
5,6-dibroMoisoindoline-1,3-dione
Overview
Description
5,6-Dibromoisoindoline-1,3-dione is a chemical compound with the CAS Number: 247045-28-9 . It has a molecular weight of 304.93 .
Synthesis Analysis
The synthesis of 5,6-dibromoisoindoline-1,3-dione involves a coupling reaction between isoindoline-1,3-dione (phthalimide) and aroyl chloride . The reaction was investigated using density functional theory (DFT) to explore the structural insights of the coupled product .
Molecular Structure Analysis
The molecular structure of 5,6-dibromoisoindoline-1,3-dione is represented by the InChI code: 1S/C8H3Br2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) .
Chemical Reactions Analysis
The chemical reaction analysis of 5,6-dibromoisoindoline-1,3-dione involves a two-step mechanism. The energy barrier of the C–C bond formation between benzoyl cation and phthalimide is the rate-determining step of the reaction . The activation energy was found to be 53.3 kcal/mol in 1,4-dioxane .
Physical And Chemical Properties Analysis
5,6-Dibromoisoindoline-1,3-dione is a solid at room temperature . The compound should be stored in a refrigerator .
Scientific Research Applications
Binding Interactions with Proteins
- Binding to Bovine Serum Albumin : A study on a related compound, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, demonstrates its binding interaction with bovine serum albumin (BSA). This interaction, studied through spectroscopic and molecular simulation approaches, indicates that the compound can effectively bind to proteins, which is crucial for understanding its pharmacokinetics and pharmacodynamics (Alanazi et al., 2018).
Redox Mediating Properties
- Redox Mediator in Biosensors : The redox mediating properties of 1,10-Phenanthroline-5,6-dione, closely related to 5,6-dibromoisoindoline-1,3-dione, were demonstrated in the development of impedimetric glucose biosensors. This application showcases the potential of such compounds in electrochemical sensors and biosensor technology (Ramanavičius et al., 2014).
Structural and Mechanistic Insights via Computational Approaches
- Density Functional Theory (DFT) Studies : A theoretical investigation using DFT explored the structural insights of isoindoline-1,3-dione derivatives. This study aids in understanding the reaction mechanisms and structural features of such compounds, providing insights into their potential applications in various scientific fields (Hoque et al., 2020).
Biological and Medical Applications
- AChE Inhibition for Alzheimer's Treatment : Isoindoline-1,3-dione derivatives, including structures similar to 5,6-dibromoisoindoline-1,3-dione, have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme involved in Alzheimer’s disease. This suggests possible therapeutic applications in neurodegenerative diseases (Andrade-Jorge et al., 2018).
Antibacterial and Antifungal Properties
- Antibacterial and Antifungal Activities : Studies on isoindoline-1,3-dione analogues, similar in structure to 5,6-dibromoisoindoline-1,3-dione, have demonstrated moderate antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Sankhe & Chindarkar, 2021).
DNA Binding and Anti-Cancer Effects
- DNA Binding and Antitumor Effects : Research on Re(I) tricarbonyl complex of 1,10-phenanthroline-5,6-dione showed DNA binding properties and antitumor effects. This highlights the potential of such compounds in cancer research and therapy (Kaplanis et al., 2014).
Molecular Structure Analysis
- Crystal Structure Analysis : The crystal structure of compounds similar to 5,6-dibromoisoindoline-1,3-dione was analyzed, providing detailed insights into their molecular configurations, which is essential for their application in material science and medicinal chemistry (Williamson & Harrison, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been shown to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
It is known that isoindoline-1,3-dione derivatives interact with their targets, leading to changes in cellular function
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to have diverse chemical reactivity and promising applications , suggesting they may affect multiple biochemical pathways.
Result of Action
Isoindoline-1,3-dione derivatives have been shown to have potential therapeutic applications , suggesting they may have significant molecular and cellular effects.
properties
IUPAC Name |
5,6-dibromoisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWYUWWFPSLKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737895 | |
Record name | 5,6-Dibromo-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dibroMoisoindoline-1,3-dione | |
CAS RN |
247045-28-9 | |
Record name | 5,6-Dibromo-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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